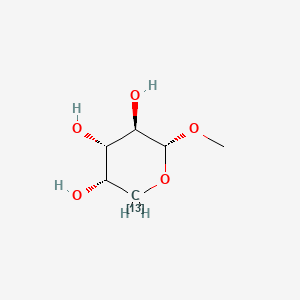
Methyl Alpha-L-Arabinopyranoside-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Alpha-L-Arabinopyranoside-13C: is a stable isotope-labelled compound, specifically a 13C-labelled carbohydrate. It is a derivative of Methyl Alpha-L-Arabinopyranoside, where the carbon atom in the molecule is replaced with the 13C isotope. This compound is used in various scientific research applications due to its unique properties and the ability to trace its metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Alpha-L-Arabinopyranoside-13C involves the partial methylation of Methyl Alpha-L-Arabinopyranoside. This process is followed by liquid chromatography to separate the methyl ethers . The reaction conditions typically involve the use of methanol and water as solvents, and the process is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced chromatographic techniques to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl Alpha-L-Arabinopyranoside-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products: The major products formed from these reactions include various methyl ethers and other derivatives of this compound. These products are used in further research and development applications .
Applications De Recherche Scientifique
Methyl Alpha-L-Arabinopyranoside-13C has a wide range of scientific research applications:
Mécanisme D'action
The precise mechanism of action of Methyl Alpha-L-Arabinopyranoside-13C is not fully understood. it is known to exert its effects through multiple pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes . The compound interacts with various molecular targets and pathways, influencing cellular processes and metabolic activities .
Comparaison Avec Des Composés Similaires
- Methyl Beta-L-Arabinopyranoside
- Methyl Alpha-D-Arabinopyranoside
- Methyl Beta-D-Arabinopyranoside
Comparison: Methyl Alpha-L-Arabinopyranoside-13C is unique due to its 13C isotope labelling, which allows for detailed metabolic studies using NMR spectroscopy. This feature distinguishes it from other similar compounds that do not have the isotope labelling . Additionally, the specific configuration of the L-arabinopyranoside moiety provides unique biological and chemical properties compared to its D-isomers .
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-methoxy(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1/i2+1 |
Clé InChI |
ZBDGHWFPLXXWRD-DIGXEVASSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H]([13CH2]O1)O)O)O |
SMILES canonique |
COC1C(C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
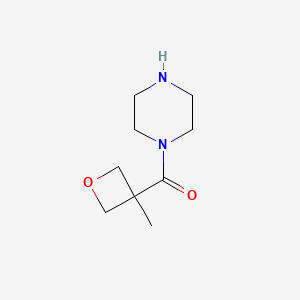
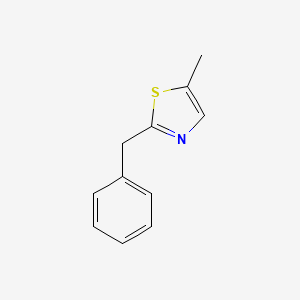
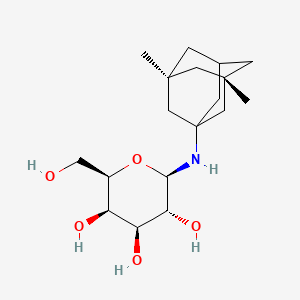
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
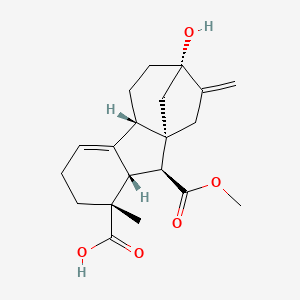
![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)
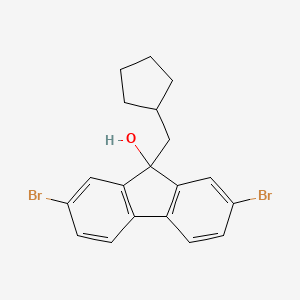
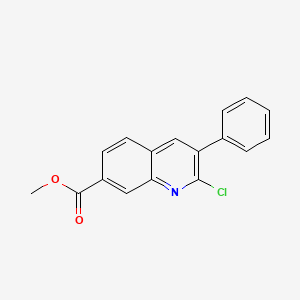

![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)

